4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
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Description
4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
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Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide , also known by its CAS number 899947-53-6, is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H15FN4O3S2, with a molecular weight of approximately 454.5 g/mol. Its structure includes:
- A thiazole ring
- A pyridine moiety
- A fluorophenyl group
These structural features are believed to contribute significantly to the compound's biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of 2-aminothiophenol with an appropriate α-haloketone.
- Nitration : The thiazole intermediate is nitrated to introduce a nitro group at the 6-position.
- Thioether Formation : The nitrated thiazole is reacted with 4-fluorothiophenol to form the thioether linkage.
- Acetylation : The final product is obtained by acetylating the compound using acetic anhydride.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Enzyme Inhibition
The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules. This interaction may inhibit specific enzymes or receptors, contributing to its therapeutic effects .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit potent inhibitory effects on T-cell proliferation, suggesting potential applications in immunomodulation .
- Antioxidant Activity : Some studies indicate that related compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
The proposed mechanism of action for this compound involves:
- Interaction with specific enzymes or receptors due to its unique structural features.
- The nitro group may form reactive species that interact with DNA or proteins, leading to cellular responses such as apoptosis or necrosis.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. Thiazole Derivatives | Thiazole ring, various substituents | Anticancer, antimicrobial |
2. Benzothiazole Derivatives | Benzothiazole core | Antioxidant, enzyme inhibition |
3. Fluorinated Compounds | Fluorine substitution | Enhanced lipophilicity, improved bioavailability |
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c24-16-6-9-19(10-7-16)32-13-3-5-22(29)27(15-17-4-1-2-12-25-17)23-26-20-11-8-18(28(30)31)14-21(20)33-23/h1-2,4,6-12,14H,3,5,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJJNPLHHPTMSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.